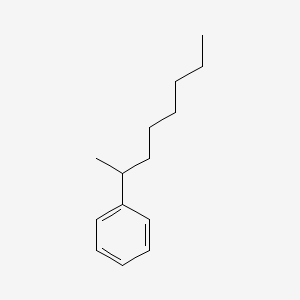

2-Phenyloctane

CAS No.: 777-22-0

Cat. No.: VC17971664

Molecular Formula: C14H22

Molecular Weight: 190.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 777-22-0 |

|---|---|

| Molecular Formula | C14H22 |

| Molecular Weight | 190.32 g/mol |

| IUPAC Name | octan-2-ylbenzene |

| Standard InChI | InChI=1S/C14H22/c1-3-4-5-7-10-13(2)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3 |

| Standard InChI Key | GTYIGAUPHJCMLF-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC(C)C1=CC=CC=C1 |

Introduction

Molecular Structure and Chemical Identity

Structural Configuration

2-Phenyloctane consists of a benzene ring bonded to a 2-octyl group, forming . The IUPAC name, octan-2-ylbenzene, reflects this branching at the second carbon of the octyl chain . Key structural descriptors include:

X-ray crystallography and computational modeling confirm a nonplanar geometry due to steric interactions between the octyl chain and aromatic ring .

Synthesis and Reaction Mechanisms

Catalytic Alkylation of Benzene

The predominant synthesis route involves benzene alkylation with 1-octene over Y zeolite CVB760 catalysts . The mechanism proceeds through:

-

Isomerization: 1-octene () undergoes π-bond isomerization to form carbocation intermediates.

-

Electrophilic Substitution: The octyl carbocation attacks the benzene ring, yielding 2-phenyloctane as the major product .

Kinetic modeling using transition state theory and single-event microkinetics reveals an activation energy of for the rate-determining step . Hybrid particle swarm optimization (PSO) coupled with the Levenberg–Marquardt algorithm optimized parameters with an .

Physicochemical Properties

Thermodynamic Parameters

Experimental and calculated properties from NIST and Cheméo databases include:

| Property | Value | Unit | Source |

|---|---|---|---|

| Boiling point | K | ||

| Melting point | K | ||

| Critical temperature | K | ||

| Critical pressure | kPa | ||

| Density (298 K) | g/mL | ||

| Vaporization enthalpy | kJ/mol | ||

| Octanol-water partition | — |

Spectroscopic Characteristics

Thermodynamic Behavior and Phase Equilibria

Phase Boundary Predictions

NIST’s Web Thermo Tables (WTT) provide phase diagrams for 2-phenyloctane under varying conditions :

Heat Capacity and Entropy

Industrial Applications and Functional Relevance

Catalytic and Synthetic Intermediates

2-Phenyloctane serves as a benchmark for evaluating zeolite catalysts in alkylation reactions . Its branched structure mimics intermediates in lubricant and detergent synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume